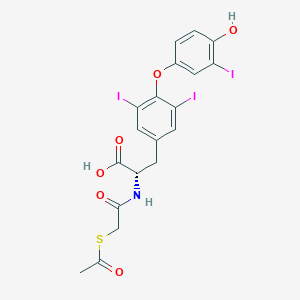
Chromium(2+);dihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium(2+);dihydroxide can be synthesized through several methods. One common approach involves the reduction of chromium(III) compounds. For instance, chromium(III) chloride can be reduced using zinc in an acidic medium to produce chromium(II) chloride, which can then be treated with a base to yield this compound .
Industrial Production Methods
Industrial production of this compound is less common due to its limited applications and the stability issues associated with chromium(II) compounds. when required, it can be produced using controlled reduction processes in specialized facilities.
Análisis De Reacciones Químicas
Types of Reactions
Chromium(2+);dihydroxide undergoes several types of chemical reactions, including:
Oxidation: Chromium(II) compounds are prone to oxidation, converting to chromium(III) or chromium(VI) compounds.
Reduction: Although less common, this compound can be reduced further under specific conditions.
Substitution: Ligand exchange reactions can occur, where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as zinc or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using various acids or bases.
Major Products Formed
Oxidation: Chromium(III) hydroxide or chromium(VI) oxide.
Reduction: Chromium metal or lower oxidation state chromium compounds.
Substitution: Various chromium complexes depending on the ligands used.
Aplicaciones Científicas De Investigación
Chromium(2+);dihydroxide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other chromium compounds and in studying redox reactions.
Biology: Research into its potential biological effects and interactions with biomolecules.
Medicine: Investigations into its potential therapeutic uses, although this is less common.
Mecanismo De Acción
The mechanism by which chromium(2+);dihydroxide exerts its effects involves its ability to participate in redox reactions. It can act as both an oxidizing and reducing agent, depending on the conditions. This dual capability makes it useful in various chemical processes. The molecular targets and pathways involved are primarily related to its redox activity and interaction with other chemical species .
Comparación Con Compuestos Similares
Chromium(2+);dihydroxide can be compared with other chromium compounds:
Chromium(III) hydroxide: More stable and commonly encountered in various applications.
Chromium(VI) oxide: A strong oxidizing agent with significant industrial use.
Chromium(II) chloride: Another chromium(II) compound with similar redox properties but different reactivity.
Similar Compounds
- Chromium(III) hydroxide (Cr(OH)₃)
- Chromium(VI) oxide (CrO₃)
- Chromium(II) chloride (CrCl₂)
This compound is unique due to its specific oxidation state and the resulting chemical properties, making it a compound of interest for specialized research and applications .
Propiedades
Número CAS |
12018-01-8; 12626-43-6 |
|---|---|
Fórmula molecular |
CrH2O2 |
Peso molecular |
86.01 |
Nombre IUPAC |
chromium(2+);dihydroxide |
InChI |
InChI=1S/Cr.2H2O/h;2*1H2/q+2;;/p-2 |
Clave InChI |
JSIVCHPFSUMIIU-UHFFFAOYSA-L |
SMILES |
[OH-].[OH-].[Cr+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(2-Methoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2964334.png)
![2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2964335.png)
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2964336.png)

![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/new.no-structure.jpg)
![4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde](/img/structure/B2964342.png)


![1-(4-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2964347.png)

![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964352.png)


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2964357.png)
